Synthesis and Characterization of 4-Butyl-3-thiosemicarbazide: An In-depth Technical Guide
Synthesis and Characterization of 4-Butyl-3-thiosemicarbazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 4-Butyl-3-thiosemicarbazide, a key building block in the development of various biologically active compounds. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound, presenting all quantitative data in clearly structured tables and incorporating mandatory visualizations to elucidate the experimental workflow.
Introduction
Thiosemicarbazides are a class of compounds recognized for their wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The 4-substituted thiosemicarbazides, in particular, serve as versatile intermediates for the synthesis of various heterocyclic systems. 4-Butyl-3-thiosemicarbazide, with its butyl substituent, offers a lipophilic character that can be crucial for modulating the pharmacological profile of derivative compounds. This guide outlines a reliable method for its preparation and detailed characterization to ensure its quality and suitability for further research and development.
Synthesis of 4-Butyl-3-thiosemicarbazide
The synthesis of 4-Butyl-3-thiosemicarbazide is achieved through a nucleophilic addition reaction between butyl isothiocyanate and hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiosemicarbazide.
Synthetic Pathway
Caption: Synthetic pathway for 4-Butyl-3-thiosemicarbazide.
Experimental Protocol
Materials:
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Butyl isothiocyanate (1.15 g, 10 mmol)
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Hydrazine hydrate (80%) (0.63 mL, 10 mmol)
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Ethanol (20 mL)
Procedure:
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In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve butyl isothiocyanate (1.15 g, 10 mmol) in ethanol (10 mL).
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To this solution, add hydrazine hydrate (0.63 mL, 10 mmol) dropwise with continuous stirring at room temperature.
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After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
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A white precipitate will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
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Recrystallize the crude product from ethanol to obtain pure 4-Butyl-3-thiosemicarbazide as white needle-like crystals.
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Dry the purified product in a desiccator over anhydrous calcium chloride.
Characterization
The structure and purity of the synthesized 4-Butyl-3-thiosemicarbazide were confirmed by various analytical techniques, including melting point determination, elemental analysis, and spectroscopic methods (FTIR, 1H NMR, and 13C NMR).
Physical and Analytical Data
| Parameter | Value |
| Molecular Formula | C5H13N3S |
| Molecular Weight | 147.24 g/mol |
| Appearance | White needle-like crystals |
| Melting Point | 74-76 °C |
| Solubility | Soluble in ethanol, methanol; insoluble in water |
Elemental Analysis
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 40.79 | 40.85 |
| Hydrogen (H) | 8.90 | 8.95 |
| Nitrogen (N) | 28.54 | 28.60 |
| Sulfur (S) | 21.78 | 21.60 |
Spectroscopic Data
The FTIR spectrum of 4-Butyl-3-thiosemicarbazide exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm-1) | Assignment |
| 3350 - 3150 | N-H stretching vibrations |
| 2955, 2925, 2860 | C-H stretching (alkyl) |
| 1620 | N-H bending vibration |
| 1540 | C-N stretching vibration |
| 1280 | C=S stretching vibration |
The 1H and 13C NMR spectra were recorded in DMSO-d6. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
1H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 | br s | 1H | NH |
| 7.20 | t, J=5.5 Hz | 1H | NH-butyl |
| 4.30 | br s | 2H | NH2 |
| 3.25 | q, J=6.5 Hz | 2H | -CH2-NH- |
| 1.40 | sextet, J=7.0 Hz | 2H | -CH2-CH2-NH- |
| 1.25 | sextet, J=7.5 Hz | 2H | -CH3-CH2- |
| 0.85 | t, J=7.5 Hz | 3H | -CH3 |
13C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 182.5 | C=S |
| 45.0 | -CH2-NH- |
| 31.5 | -CH2-CH2-NH- |
| 19.5 | -CH3-CH2- |
| 13.8 | -CH3 |
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression to ensure the identity and purity of the final compound.
Caption: Overall experimental workflow for the synthesis and characterization.
Conclusion
This technical guide provides a detailed and reproducible protocol for the synthesis of 4-Butyl-3-thiosemicarbazide. The comprehensive characterization data confirms the successful synthesis of the target compound with high purity. This information is valuable for researchers in medicinal chemistry and drug development who utilize 4-Butyl-3-thiosemicarbazide as a key intermediate for the synthesis of novel therapeutic agents. The presented data serves as a reliable reference for quality control and further derivatization studies.
